4-Methoxybenzyl alcohol 4-Methoxybenzyl alcohol 4-Methoxybenzyl alcohol on condensation with the silanol groups of fumed silica nanoparticles yields modified silica nanoparticles. It undergoes catalytic photooxidation by flavin-zinc(II)-cyclen complex to yield the corresponding benzaldehyde.
Natural occurrence: Anise, honey, bourbon, vanilla.
Anisyl alcohol is a volatile aromatic compound mainly found in vanilla extracts and anise oil. It is used as a flavoring agent and fragrance ingredient.
4-Methoxybenzyl alcohol, also known as anisyl alcohol or 4-methoxy-benzenemethanol, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 4-Methoxybenzyl alcohol exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 4-methoxybenzyl alcohol is primarily located in the cytoplasm. 4-Methoxybenzyl alcohol is a sweet, caramel, and chocolate tasting compound that can be found in anise and herbs and spices. This makes 4-methoxybenzyl alcohol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 105-13-5
VCID: VC0518952
InChI: InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
SMILES: COC1=CC=C(C=C1)CO
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

4-Methoxybenzyl alcohol

CAS No.: 105-13-5

Cat. No.: VC0518952

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Methoxybenzyl alcohol - 105-13-5

Specification

CAS No. 105-13-5
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name (4-methoxyphenyl)methanol
Standard InChI InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Standard InChI Key MSHFRERJPWKJFX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CO
Canonical SMILES COC1=CC=C(C=C1)CO
Appearance Solid powder
Boiling Point 259.1 °C
Melting Point 25.0 °C
Mp 24-25 ° (45 °)
24-25°C

Introduction

Chemical and Physical Properties

Structural and Basic Characteristics

4-Methoxybenzyl alcohol consists of a benzyl alcohol group substituted with a methoxy group at the para position. Its IUPAC name is (4-methoxyphenyl)methanol, and its structure is represented by the SMILES notation COC₁=CC=C(CO)C=C₁ . The compound typically exists as a colorless to slightly yellow liquid or crystalline solid, depending on temperature.

Physicochemical Parameters

Key physical properties include:

PropertyValueSource Citation
Melting Point22–25°C (lit.)
Boiling Point259°C (lit.)
Density1.113 g/mL at 25°C
Refractive Index1.543–1.545
Flash Point110°C (230°F)
Solubility in WaterInsoluble
Solubility in AlcoholFreely soluble
Vapor Pressure0.24–0.53 Pa at 25°C

The compound’s low water solubility and high boiling point make it suitable for applications requiring thermal stability. Its octanol-water partition coefficient (LogP) ranges from -0.08 to 1.05, indicating moderate hydrophobicity .

Synthesis and Production

Conventional Reduction Methods

The most common synthesis route involves the reduction of 4-methoxybenzaldehyde (anisaldehyde). Classical methods include:

  • Catalytic Hydrogenation: Anisaldehyde is hydrogenated using platinum catalysts in the presence of ferrous chloride as a reducing agent .

  • Cannizzaro Reaction: Treatment of anisaldehyde with formaldehyde and sodium hydroxide in ethanol produces 4-methoxybenzyl alcohol via disproportionation .

  • Formic Acid Reduction: A recent protocol achieves 99% yield by reacting anisaldehyde with formic acid and water at 60°C using a silica gel catalyst .

Industrial-Scale Production

Industrial processes often optimize solvent systems to enhance efficiency. For example, a methanol-based reaction with potassium hydroxide generates a mixture of anisole and formic acid, which is purified via benzene extraction and vacuum distillation . These methods prioritize cost-effectiveness and scalability while minimizing byproducts.

Applications in Industry and Research

Flavor and Fragrance Industry

4-Methoxybenzyl alcohol is listed under FEMA GRAS 2099 and is approved by the FDA (21 CFR §172.515) as a food additive. Its usage limits are as follows:

ApplicationMaximum Concentration (mg/kg)Source Citation
Soft Drinks7.4
Candies11
Baked Goods12
Puddings1.9

The compound imparts flavors resembling vanilla, chocolate, and almond, and it enhances floral fragrances in perfumes (e.g., jasmine, lilac, and violet) .

Pharmaceutical and Chemical Synthesis

4-Methoxybenzyl alcohol serves as:

  • A protecting group for hydroxyl groups in carbohydrate chemistry due to its stability under acidic conditions .

  • An intermediate in synthesizing moxonidine (an antihypertensive drug) and quinoline derivatives .

  • A precursor for p-anisaldehyde via photocatalytic oxidation, a reaction critical in organic synthesis .

Advanced Material Science

Recent studies highlight its role in preparing semiconductors and nanocrystals, where its reducing properties facilitate controlled nanostructure growth .

Recent Research Advancements

Oxidation Kinetics

A 2018 comparative study evaluated the oxidation of 4-methoxybenzyl alcohol by Cr(VI) oxidants (PCC and PDC) in acetic acid–water media . Key findings include:

  • Reaction Order: First-order kinetics with respect to [oxidant], [H⁺], and [substrate].

  • Rate Dependence: PCC exhibited higher reactivity than PDC, attributed to differences in oxidizing power.

  • Activation Energy: Calculated Δ‡H values ranged from 45–60 kJ/mol, suggesting a concerted mechanism .

Photocatalytic Applications

Researchers have leveraged TiO₂-based catalysts to oxidize 4-methoxybenzyl alcohol to p-anisaldehyde under UV light, achieving >90% conversion efficiency . This green chemistry approach minimizes hazardous waste compared to traditional Cr(VI) methods.

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